3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. This compound is also commonly referred to as MPAA, and it is a derivative of pyrrolidine.
Mechanism of Action
The mechanism of action of MPAA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to be effective in a range of in vitro and in vivo models. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on MPAA. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully elucidate the mechanism of action of MPAA and to identify its molecular targets. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of MPAA in humans.
Synthesis Methods
The synthesis of MPAA is a complex process that involves the use of various chemical reagents and catalysts. The most common method of synthesizing MPAA involves the reaction of 4-(3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl)benzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to obtain MPAA.
Scientific Research Applications
MPAA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Furthermore, it has been found to be effective in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Properties
IUPAC Name |
(E)-3-[4-[3-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14-3-2-4-16(11-14)12-17-13-19(23)22(21(17)26)18-8-5-15(6-9-18)7-10-20(24)25/h2-11,17H,12-13H2,1H3,(H,24,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCSAZSPUPZOK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.